3,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone
Overview
Description
3,4-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone is a chemical compound . It is available for purchase from various suppliers .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone include a molecular weight of 363.28g/mol and a molecular formula of C19H20Cl2N2O . It is also mentioned that the compound is soluble in acetone .Scientific Research Applications
Applications in UV Protection and Environmental Impact
Metabolism and Endocrine-Disrupting Activity : Benzophenone-3 (BP-3), a closely related compound, is widely used in sunscreens for UV protection. Studies on its metabolism by rat and human liver microsomes have shown that BP-3 metabolites exhibit varying levels of estrogenic and anti-androgenic activities, highlighting concerns about its endocrine-disrupting potential (Watanabe et al., 2015).
Presence in the Environment : Research on the determination of benzophenone UV filters in sediment and sewage sludge demonstrates their widespread environmental occurrence. These compounds, including BP-3, have been detected in various environmental matrices, indicating potential ecological risks (Zhang et al., 2011).
Oxidation and Degradation Studies
Oxidation by Potassium Permanganate : The oxidation of BP-3 in aqueous solutions by potassium permanganate has been studied, revealing insights into the degradation efficiency and potential pathways. This research sheds light on the removal techniques for benzophenone derivatives from water, indicating possible applications in water treatment technologies (Cao et al., 2021).
Degradation by Ferrate(VI) : Another study investigated the oxidation of BP-3 by aqueous ferrate(VI), focusing on reaction kinetics, product identification, and removal efficiency. This research provides valuable information on the environmental processing of benzophenone derivatives and their potential impacts on water quality and health (Yang & Ying, 2013).
properties
IUPAC Name |
(3,4-dichlorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)16-5-6-17(20)18(21)12-16/h2-6,11-12H,7-10,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNRVVDTEWQOIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643448 | |
Record name | (3,4-Dichlorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898789-27-0 | |
Record name | (3,4-Dichlorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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